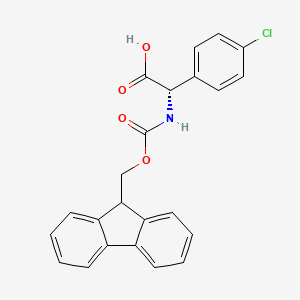

4-(4-Hydroxyphenyl)-2-methoxybenzoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Activity

A study on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus highlighted the antioxidant potential of compounds structurally related to 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid. One of the compounds, closely related in structure, showed significant antioxidant activity, hinting at the potential antioxidant applications of this compound derivatives (Xu et al., 2017).

Enzyme Interaction Studies

Research involving a purified 4-methoxybenzoate monooxygenase system from Pseudomonas putida has shown the substrate specificity and interaction of enzyme systems with compounds similar to this compound. This study provides insight into the enzymatic processes that these compounds can undergo, potentially leading to applications in biocatalysis and environmental bioremediation (Bernhardt et al., 1973).

Flavor Encapsulation and Release

A notable application in the food industry is the encapsulation of flavor molecules. A study on the encapsulation of vanillic acid (a compound structurally related to this compound) into layered double hydroxide (LDH) for controlled flavor release suggests potential applications in flavor preservation and controlled release in food products (Hong et al., 2008).

Liquid Crystalline Properties

The synthesis and characterization of compounds containing the this compound moiety have been explored for their liquid crystalline properties. Such studies are foundational for applications in liquid crystal displays (LCDs) and other electronic visual display technologies (Thaker et al., 2012).

Cholinesterase Inhibition

Research into the synthesis and biological evaluation of compounds derived from 4-methoxybenzoic acid, closely related to this compound, has shown potential for cholinesterase inhibition. This suggests possible therapeutic applications in the treatment of conditions such as Alzheimer's disease, where cholinesterase inhibitors can play a crucial role (Arfan et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme involved in the catabolism of the amino acid tyrosine . In animals, this enzyme plays an important role in the breakdown of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition can lead to an increase in tyrosine levels and a decrease in the downstream products of the tyrosine catabolic pathway .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolic pathway . This pathway is responsible for the breakdown of tyrosine into various metabolites. When HPPD is inhibited, the conversion of tyrosine to 4-Hydroxyphenylpyruvic acid (4-HPPA) is blocked, leading to an accumulation of tyrosine and a decrease in the downstream metabolites .

Pharmacokinetics

Related compounds such as 4-hydroxyphenylacetic acid are known to be involved in various metabolic processes . These compounds can be metabolized by the body and excreted in the urine . The bioavailability of these compounds can be influenced by factors such as the route of administration and the presence of other compounds.

Result of Action

The inhibition of HPPD by this compound can lead to various molecular and cellular effects. In animals, the accumulation of tyrosine can stunt growth . In plants, the inhibition of HPPD can lead to a loss of chlorophyll, causing the plants to turn white .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, these compounds are highly sensitive to light and temperature, and their continuous exposure to intense heat and light can cause their oxidation . Therefore, the storage and application conditions of these compounds can significantly impact their effectiveness.

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMALSELBEMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688728 | |

| Record name | 4'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261892-57-2 | |

| Record name | 4'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B3046556.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)

![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)